4-(3-Fluorophenyl)butan-2-one
Overview
Description
The compound "4-(3-Fluorophenyl)butan-2-one" is a fluorinated ketone, which is a class of compounds that have garnered significant interest in various fields such as drug discovery due to the unique properties imparted by the fluorine atom when incorporated into molecules . The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex, requiring specific reagents and conditions to incorporate the fluorine atom into the molecular structure. For instance, the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups was achieved through the ozonolysis of copolymers containing 4-fluorophenyl butadiene units . Another example is the use of a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which has been shown to have high thermal stability and resistance to aqueous hydrolysis, making it an excellent candidate for introducing fluorine atoms into various substrates .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. For example, the optimized molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated to understand the stability and charge transfer within the molecule . Similarly, the synthesis of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls allowed for the correlation between molecular structure and mesomorphic properties, which is essential for the development of materials with specific characteristics .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with high selectivity and yield. The fluorinating agent Fluolead, 1k, was found to be capable of converting non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups in high yields . Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds involved a condensation reaction of 4-fluorophenyl ketones with substituted benzaldehydes, demonstrating the versatility of fluorinated ketones in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The study of but-3-enyl-based fluorinated biphenyl liquid crystals revealed that these compounds exhibited a broad nematic mesophase with low melting points and high clearing points, indicating their potential use in liquid crystal display mixtures . The dielectric study of fluorinated biphenyls and their mixtures also provided insights into the trade-offs between dielectric anisotropy and clearing points, which are important considerations in material science .
Scientific Research Applications
Use in Pharmaceutical Synthesis
- Scientific Field: Pharmaceutical Synthesis
- Application Summary: 4-(3-Fluorophenyl)butan-2-one is used in the preparation of its derivatives that includes haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone . These are pharmaceutical compounds with various therapeutic applications.
Use in Biological Research
- Scientific Field: Biological Research
- Application Summary: Indole derivatives, which can be synthesized from 4-(3-Fluorophenyl)butan-2-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Results or Outcomes: The results have shown that indole derivatives possess a wide range of biological activities, making them of interest for the development of new therapeutic agents .
Use in Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Application Summary: 4-(3-Fluorophenyl)butan-2-one is used as a building block in the synthesis of various chemical compounds . It can be used to prepare a wide range of fluorinated compounds, which have applications in fields such as materials science, medicinal chemistry, and agrochemicals .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized. Typically, this would involve reactions under controlled conditions with various reagents and catalysts .
- Results or Outcomes: The outcome of these procedures is the production of various fluorinated compounds, which have their own applications in various fields .
Use in the Synthesis of 1-(4-fluorophenyl)butan-2-amine Hydrochloride
- Scientific Field: Pharmaceutical Synthesis
- Application Summary: 4-(3-Fluorophenyl)butan-2-one can be used in the synthesis of 1-(4-fluorophenyl)butan-2-amine hydrochloride . This compound is a useful intermediate in the synthesis of various pharmaceutical compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative being synthesized. Typically, this would involve reactions under controlled conditions with various reagents and catalysts .
- Results or Outcomes: The outcome of these procedures is the production of 1-(4-fluorophenyl)butan-2-amine hydrochloride, which can then be used to synthesize various pharmaceutical compounds .
properties
IUPAC Name |
4-(3-fluorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPPMHOPRAECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291979 | |
Record name | 4-(3-fluorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)butan-2-one | |
CAS RN |
3506-77-2 | |
Record name | 3506-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-fluorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-fluorophenyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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